molecular formula C7H15NO B13711299 O-(hept-6-en-1-yl)hydroxylamine

O-(hept-6-en-1-yl)hydroxylamine

Cat. No.: B13711299
M. Wt: 129.20 g/mol
InChI Key: MJHGGUGYDMVDTC-UHFFFAOYSA-N
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Description

O-(hept-6-en-1-yl)hydroxylamine is an organic compound with the molecular formula C7H15NO It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a hept-6-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(hept-6-en-1-yl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hept-6-en-1-ol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, yielding this compound as the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

O-(hept-6-en-1-yl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

O-(hept-6-en-1-yl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(hept-6-en-1-yl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. It can form covalent bonds with electrophilic centers in target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • O-(diphenylphosphinyl)hydroxylamine (DPPH)
  • Hydroxylamine-O-sulfonic acid (HOSA)
  • 2,4-dinitrophenylhydroxylamine (DPH)

Uniqueness

O-(hept-6-en-1-yl)hydroxylamine is unique due to the presence of the hept-6-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

O-hept-6-enylhydroxylamine

InChI

InChI=1S/C7H15NO/c1-2-3-4-5-6-7-9-8/h2H,1,3-8H2

InChI Key

MJHGGUGYDMVDTC-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCON

Origin of Product

United States

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